

X-ray Crystallographic Analysis of α -Tosylbenzyl Isocyanide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *α -Tosylbenzyl isocyanide*

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This guide provides a comparative overview of the structural aspects of α -tosylbenzyl isocyanide derivatives, focusing on their analysis through X-ray crystallography. While crystallographic data for α -tosylbenzyl isocyanide and its substituted derivatives are not readily available in the public domain, this document presents a detailed analysis of the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), to serve as a foundational reference. This guide also outlines the key molecular features of α -tosylbenzyl isocyanide and its 4-fluoro derivative, alongside a comprehensive, generalized protocol for their crystallographic analysis.

Molecular Overview and Comparison

α -Tosylbenzyl isocyanide and its derivatives are of significant interest in synthetic organic chemistry, serving as versatile building blocks for various heterocyclic compounds. The introduction of a benzyl group to the α -carbon of TosMIC is expected to introduce significant conformational variability and influence the crystal packing due to steric hindrance and potential for π - π stacking interactions. A comparison between the parent TosMIC, α -tosylbenzyl isocyanide, and a fluorinated analogue highlights the impact of substitution on their molecular properties.

| Compound | p-Toluenesulfonylmethyl isocyanide (TosMIC) | α -Tosylbenzyl isocyanide | α -Tosyl-(4-fluorobenzyl) isocyanide |
|---------------------|---|--|---|
| Molecular Formula | C ₉ H ₉ NO ₂ S | C ₁₅ H ₁₃ NO ₂ S[1] | C ₁₅ H ₁₂ FNO ₂ S[2] |
| Molecular Weight | 195.24 g/mol | 271.3 g/mol [1] | 289.3 g/mol [2] |
| General Description | A versatile synthon in organic chemistry. | A derivative of TosMIC. | A fluorinated derivative. |

X-ray Crystallographic Data of p-Toluenesulfonylmethyl isocyanide (TosMIC)

The crystal structure of the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), provides valuable insights into the foundational molecular geometry and packing characteristics of this class of compounds. The data presented below was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1063415.[3]

Table 1: Crystallographic Data for p-Toluenesulfonylmethyl isocyanide (TosMIC)[3]

| Parameter | Value |
|----------------------|--|
| Formula | C ₉ H ₉ NO ₂ S |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 22.342(5) Å, b = 8.881(2) Å, c = 4.8462(12) Å |
| Volume | 961.6(4) Å ³ |
| Z | 4 |
| Temperature | 273 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Key Feature | The molecule exhibits crystallographically imposed mirror symmetry.[3] |
| Interactions | C—H...O hydrogen bonds link the molecules into chains.[3] |

Experimental Protocols: X-ray Crystallographic Analysis

The following section details a generalized methodology for the single-crystal X-ray diffraction analysis of α-tosylbenzyl isocyanide derivatives.

Synthesis and Crystallization

Synthesis: α-Tosylbenzyl isocyanide can be synthesized from N-(α-tosylbenzyl)formamide.[4] The formamide is prepared by the reaction of benzaldehyde, formamide, and chlorotrimethylsilane, followed by the addition of p-toluenesulfinic acid.[4] The subsequent dehydration of the formamide using phosphorus oxychloride and triethylamine yields the desired α-tosylbenzyl isocyanide.[4]

Crystallization: Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method involves the slow evaporation of a solvent from a saturated solution of the

compound. For α -tosylbenzyl isocyanide, crystallization can be achieved by dissolving the crude product in a suitable solvent such as 1-propanol, concentrating the solution, and then cooling it to induce crystallization.[4]

Data Collection

A suitable single crystal is mounted on a goniometer. The data collection is typically performed on a diffractometer equipped with a CCD area detector using monochromatic X-ray radiation (e.g., Mo K α or Cu K α). The crystal is maintained at a low temperature (e.g., 100 K or 273 K) to minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is rotated.

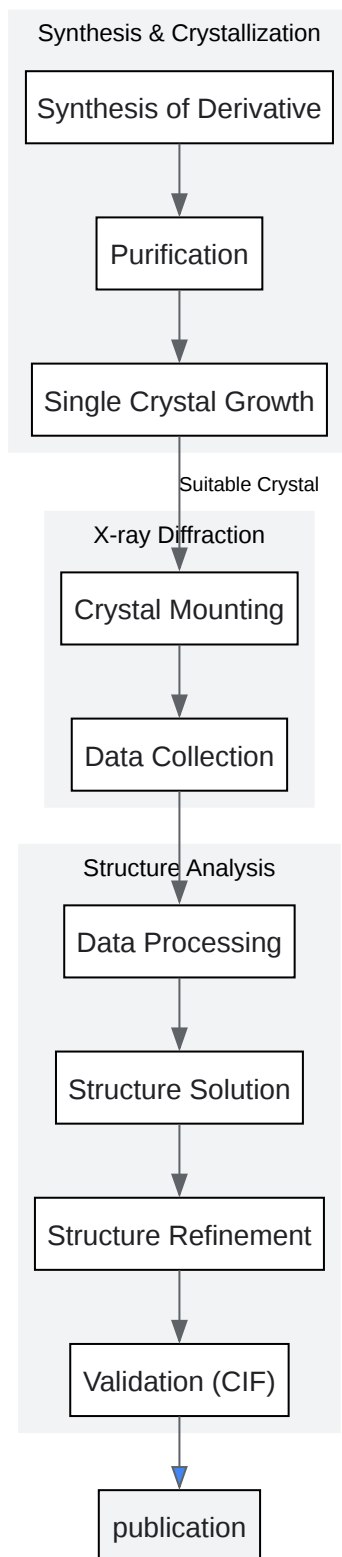
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.

Visualizations

The following diagrams illustrate the generalized workflow for X-ray crystallographic analysis and the molecular structures of the compounds discussed.

Experimental Workflow for X-ray Crystallography

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Caption: Generalized workflow of X-ray crystallographic analysis.

Molecular Structures

| | | |
|--|---|---|
| p-Toluenesulfonylmethyl isocyanide (TosMIC) $C_9H_9NO_2S$ | α -Tosylbenzyl isocyanide $C_{15}H_{13}NO_2S$ | α -Tosyl-(4-fluorobenzyl) isocyanide $C_{15}H_{12}FNO_2S$ |
|--|---|---|

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Caption: Comparison of molecular formulas.

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